3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole exhibits a distinctive bicyclic framework that combines a pyrazole heterocycle with a partially saturated cyclopentane ring system. The compound possesses the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 grams per mole, as confirmed by computational analysis and spectroscopic data. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, which accurately reflects the substitution pattern and the degree of saturation present in the ring system.
The structural framework consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2, fused to a cyclopentane ring that is partially saturated. The bromine substituent occupies position 3 of the pyrazole ring, while a methyl group is attached to the nitrogen atom at position 2. The canonical Simplified Molecular Input Line Entry System representation CN1C2=C(CCC2)C(=N1)Br provides a clear indication of the connectivity pattern and substitution arrangement within the molecule.
The compound bears Chemical Abstracts Service registry number 1043920-65-5, which serves as its unique identifier in chemical databases and literature. The International Chemical Identifier key LAKJKXHBJKIKNC-UHFFFAOYSA-N provides additional structural verification and enables precise identification across various chemical information systems. These standardized identifiers ensure accurate communication and referencing of this specific molecular entity within the scientific community.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Chemical Abstracts Service Number | 1043920-65-5 |
| International Union of Pure and Applied Chemistry Name | 3-bromo-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
| Canonical Simplified Molecular Input Line Entry System | CN1C2=C(CCC2)C(=N1)Br |
| International Chemical Identifier Key | LAKJKXHBJKIKNC-UHFFFAOYSA-N |
Crystallographic Analysis and Stereochemical Features
The crystallographic analysis of this compound reveals important structural characteristics that influence its chemical behavior and molecular interactions. While specific crystallographic data for this exact compound are not extensively documented in the available literature, related cyclopenta[c]pyrazole derivatives provide valuable insights into the general structural features of this class of compounds. The pyrazole ring system typically adopts a planar conformation, as observed in similar heterocyclic structures, with the nitrogen atoms maintaining their characteristic bond angles and distances.
The cyclopentane portion of the molecule exhibits conformational flexibility, with envelope or half-chair conformations being the most energetically favorable arrangements. This flexibility is constrained by the fusion to the rigid pyrazole ring, which imposes specific geometric requirements on the overall molecular architecture. The presence of the bromine substituent at position 3 introduces additional steric considerations that influence the preferred conformational states of the molecule.
Comparative crystallographic studies of related pyrazole derivatives demonstrate that the nitrogen-nitrogen bond distance in pyrazole rings typically measures approximately 1.35 angstroms, consistent with the aromatic character of the heterocycle. The carbon-nitrogen bonds within the pyrazole ring show similar uniformity, with distances near 1.33 angstroms reflecting the delocalized electron system that characterizes these aromatic heterocycles. These bond parameters provide important benchmarks for understanding the electronic structure and stability of the cyclopenta[c]pyrazole framework.
The stereochemical features of the compound are particularly relevant to its chemical reactivity and potential applications. The methyl substituent on the nitrogen atom at position 2 can adopt different orientational preferences depending on the surrounding molecular environment and intermolecular interactions. The bromine atom at position 3 represents a significant steric bulk that influences both intramolecular conformational preferences and intermolecular packing arrangements in the solid state.
Comparative Analysis with Related Cyclopenta[c]Pyrazole Derivatives
The structural characteristics of this compound can be better understood through comparison with related cyclopenta[c]pyrazole derivatives that share similar core frameworks but differ in their substitution patterns. The parent cyclopenta[c]pyrazole system provides the fundamental structural template upon which various functional groups can be introduced to modify chemical properties and biological activities.
One closely related compound is 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one, which features a carbonyl group at position 4 of the cyclopentane ring, resulting in the molecular formula C₆H₆N₂O and a molecular weight of 122.12 grams per mole. This derivative demonstrates how oxidation of the cyclopentane ring can significantly alter the electronic properties and chemical reactivity of the cyclopenta[c]pyrazole system. The introduction of the carbonyl functionality creates additional opportunities for hydrogen bonding and influences the overall polarity of the molecule.
Another important derivative is cyclopenta[c]pyrazole-5-carboxylic acid, which incorporates a carboxylic acid functional group at position 5 of the cyclopentane ring. This compound, with molecular formula C₇H₄N₂O₂ and molecular weight 148.12 grams per mole, represents a significant modification that introduces both acidic properties and additional hydrogen bonding capability. The carboxylic acid functionality fundamentally alters the solubility characteristics and potential for intermolecular interactions compared to the bromo-methyl derivative under examination.
The 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole isomer provides particularly relevant structural comparison, as it shares the same molecular formula C₇H₉BrN₂ and molecular weight 201.06 grams per mole as the target compound. The key difference lies in the position of the methyl substituent, which is attached to nitrogen atom 1 rather than nitrogen atom 2. This positional isomerism demonstrates how subtle changes in substitution pattern can result in distinct chemical entities with potentially different properties and reactivities.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₇H₉BrN₂ | 201.06 | Bromine at position 3, methyl at nitrogen 2 |
| 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one | C₆H₆N₂O | 122.12 | Carbonyl at position 4 |
| cyclopenta[c]pyrazole-5-carboxylic acid | C₇H₄N₂O₂ | 148.12 | Carboxylic acid at position 5 |
| 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole | C₇H₉BrN₂ | 201.06 | Bromine at position 3, methyl at nitrogen 1 |
The comparative analysis reveals that the cyclopenta[c]pyrazole framework serves as a versatile scaffold for chemical modification, with different substitution patterns leading to compounds with diverse properties and potential applications. The presence of the bromine substituent in the target compound provides opportunities for further chemical transformation through nucleophilic substitution or metal-catalyzed coupling reactions. The methyl group on the nitrogen atom influences both the electronic properties of the pyrazole ring and the overall lipophilicity of the molecule.
Properties
IUPAC Name |
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOHXUPPFVGHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215094 | |
| Record name | 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043920-65-5 | |
| Record name | 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1043920-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole can be broadly categorized into two strategies:
- Cyclization of precursor compounds to form the cyclopenta[c]pyrazole core, followed by bromination.
- Bromination of preformed 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole derivatives.
A third, less-common approach involves simultaneous cyclization and halogenation. Each method’s feasibility depends on substrate availability, functional group tolerance, and desired scalability.
Detailed Preparation Methods
Cyclization of Precursor Compounds
This route constructs the bicyclic framework through intramolecular cyclization. A representative pathway involves:
- Formation of the pyrazole ring : Reacting 3-aminocrotononitrile with hydrazine hydrate at 60–90°C yields 3-amino-5-methylpyrazole.
- Bromination : Treating 3-amino-5-methylpyrazole with hydrobromic acid (HBr), cuprous bromide (CuBr), and sodium nitrite (NaNO₂) at 40–70°C introduces bromine at the 5-position via diazotization.
- Cyclocondensation : The brominated intermediate undergoes cyclization with a cyclopentane-derived electrophile (e.g., cyclopentanone) to form the dihydrocyclopenta[c]pyrazole skeleton.
Key Data :
- Yield : 60–62% for bromination.
- Conditions : 40–70°C, 30–40 min reaction time.
- Byproducts : Over-bromination products (≤8%) and deaminated derivatives.
Mechanistic Insights
The bromination step proceeds via in situ generation of a diazonium intermediate, which undergoes nucleophilic substitution by bromide ions. Cuprous bromide acts as a catalyst, enhancing bromide availability and suppressing side reactions.
Bromination of Preformed Pyrazole Derivatives
Brominating 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole offers better regiochemical control. A typical protocol includes:
- Substrate synthesis : Cyclizing 2-methylpyrazole with cyclopentene oxide under acidic conditions yields 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole.
- Electrophilic bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C selectively brominates the 3-position.
Key Data :
- Yield : 70–75% (NBS), 65–68% (Br₂).
- Selectivity : NBS minimizes over-bromination due to milder reactivity.
- Side reactions : Dibromination (≤5%) and ring-opening byproducts.
Optimization Strategies
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve bromine solubility but reduce regioselectivity.
- Catalysts : Lewis acids like FeCl₃ enhance reaction rates but risk substrate decomposition.
Alternative Methods: One-Pot Synthesis
A patent-pending approach combines cyclization and bromination in a single vessel:
- React 3-amino-5-methylpyrazole with cyclopentadiene and bromine in acetic acid.
- Heat the mixture at 80°C for 12 h to induce simultaneous cyclization and bromination.
Key Data :
- Yield : 58–60%.
- Advantages : Reduced purification steps.
- Limitations : Poor scalability and moderate regiochemical control.
Optimization and Reaction Conditions
Temperature and Catalysis
| Parameter | Cyclization Route | Bromination Route | One-Pot Synthesis |
|---|---|---|---|
| Temperature Range | 60–90°C | 0–25°C | 80°C |
| Catalyst | CuBr | None/NBS | HBr |
| Reaction Time | 8–24 h | 1–2 h | 12 h |
| Yield (%) | 60–85 | 65–75 | 58–60 |
Higher temperatures favor cyclization but risk decomposition, while lower temperatures improve bromination selectivity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclization Route | High final purity (≥95%) | Multi-step, moderate yields |
| Bromination Route | Excellent regioselectivity | Requires preformed bicyclic core |
| One-Pot Synthesis | Simplified workflow | Low scalability |
The cyclization route is preferable for large-scale synthesis despite its complexity, whereas the bromination route suits small-scale, high-purity applications.
Challenges and Considerations
- Regiochemical Control : Ensuring bromination at the 3-position requires careful selection of directing groups and catalysts.
- Functional Group Compatibility : The methyl group at the 2-position may sterically hinder cyclization steps.
- Byproduct Management : Diazotization byproducts (e.g., NO gas) necessitate robust ventilation systems.
Chemical Reactions Analysis
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and cyclization, makes it valuable in organic synthesis. For instance, the bromine atom can be substituted with different nucleophiles to create diverse derivatives .
Biological Applications
Antimicrobial and Anticancer Potential
Research indicates that this compound exhibits significant biological activities. Studies have shown that derivatives of this compound possess antimicrobial properties. Additionally, its anticancer potential is being explored through molecular docking studies that reveal interactions with specific targets involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action involves the formation of stable complexes with biomolecules, influencing their function. This interaction can lead to the modulation of various cellular pathways, making it a candidate for therapeutic applications .
Pharmaceutical Development
Intermediate in Drug Synthesis
In medicinal chemistry, this compound is investigated as a pharmaceutical intermediate. Its derivatives are being studied for their potential use in developing new drugs targeting various diseases. The ongoing research aims to optimize its pharmacokinetic properties and therapeutic efficacy .
Industrial Applications
Material Science and Chemical Processes
Beyond biological applications, this compound finds utility in industrial settings. It is explored in the development of new materials and chemical processes due to its unique structural features. The versatility of this compound allows for innovative applications in the synthesis of advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Ring System |
|---|---|---|---|---|
| This compound | C₇H₉BrN₂ | 201.06 | Br (C3), CH₃ (C2) | Cyclopenta-fused pyrazole |
| 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | C₆H₇BrN₂ | 187.04 | Br (C3) | Pyrrolo-fused pyrazole |
| 4-Bromo-5-(bromomethyl)-1-methyl-2-phenyl-dihydro-3H-pyrazol-3-one | C₁₁H₁₀Br₂N₂O | 362.02 | Br (C4), BrCH₂ (C5), CH₃ (N1) | Dihydropyrazol-3-one |
| 5-Carbomethoxy-1,3-dimethyl-4H-cyclopenta[c]thiophene | C₁₁H₁₂O₂S | 208.28 | COOMe (C5), CH₃ (C1, C3) | Cyclopenta-fused thiophene |
Key Observations :
- Ring System Differences : The cyclopenta[c]pyrazole scaffold (target compound) offers a distinct electronic environment compared to pyrrolo-fused pyrazoles () and thiophene analogs (). The cyclopenta ring increases ring strain and π-electron delocalization relative to five-membered heterocycles like pyrrole or thiophene.
- Substituent Effects: Bromine in the target compound enhances electrophilicity at C3, making it reactive toward nucleophilic substitution.
Biological Activity
3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (CAS No. 1043920-65-5) is a heterocyclic compound belonging to the pyrazole class, known for its diverse applications in medicinal chemistry and organic synthesis. The compound's unique structural properties make it a subject of interest in various biological activity studies, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHBrN
- Molecular Weight : 201.06 g/mol
- InChI Key : NZOHXUPPFVGHAW-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. This interaction can influence the function and activity of these molecules, leading to potential therapeutic effects. The exact pathways remain to be fully elucidated, but initial studies suggest involvement in enzyme inhibition and modulation of cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds within the pyrazole family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant antibacterial activity against pathogenic bacteria, outperforming standard antibiotics in some cases .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. For example:
- Case Study A : A derivative demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC values ranging from 45 nM to 97 nM, indicating strong potential for further development as an anticancer agent .
- Case Study B : Another study highlighted the compound's ability to inhibit CDK2, a crucial target in cancer therapy, suggesting its role in selective tumor cell targeting .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Bromo-2-methylpyrazole | Structure | Moderate antibacterial activity |
| 2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | Structure | Low anticancer activity |
| 3-Chloro-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | Structure | Similar activity profile but less potent |
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, and how can low yields be addressed?
- Methodological Answer : The compound can be synthesized via hydrazide-hydrazone intermediates or α,β-unsaturated carbonyl precursors. For example, recrystallization from ethanol yields a 40% product with a melting point of 189–190°C . To improve yields, consider optimizing reaction temperatures, solvent polarity, or catalyst loading. Parallel purification methods (e.g., column chromatography) may reduce losses during recrystallization.
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Confirm consistency with literature values (e.g., 189–190°C) .
- HPLC/GC-MS : Detect impurities >2% using high-purity solvents and internal standards.
- Storage : Store sealed at 2–8°C in anhydrous conditions to prevent hydrolysis or bromine displacement .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : Analyze , , and (if applicable) spectra to confirm cyclopenta[c]pyrazole core and bromine substitution patterns.
- FTIR : Identify N-H stretching (3100–3300 cm) and C-Br vibrations (500–600 cm) .
- HRMS : Verify molecular ion peaks (e.g., MW = 187.04 g/mol for CHBrN) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate bond dissociation energies (BDE) of C-Br bonds. Compare with analogous pyrazole derivatives (e.g., 4-bromo-1-methylpyrazole, BDE ~65 kcal/mol) .
- Docking Studies : Simulate interactions with transition metal catalysts (e.g., Pd(0)) to identify steric hindrance from the methyl group at position 2 .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. inactivity)?
- Methodological Answer :
- Dose-Response Assays : Use MDA-MB-468 cell lines with triplicate experiments (Mean ± SD) and Dunnett’s test for significance (p<0.05) .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains inconsistent activity .
- Table 1 : Example Data Table for Cytotoxicity Screening
| Cell Line | IC (μM) | SD | p-value |
|---|---|---|---|
| MDA-MB-468 | 12.3 | ±1.2 | 0.003 |
| HEK-293 | >100 | N/A | N/A |
Q. How does the cyclopenta[c]pyrazole scaffold influence solid-state packing and crystallinity?
- Methodological Answer :
- Single-Crystal XRD : Resolve monoclinic (P21/c) or orthorhombic systems with unit cell parameters (e.g., a = 15.0037 Å, β = 117.238°) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) contributing to lattice stability .
Q. What functionalization routes enable diversification of the pyrazole core for SAR studies?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh) and CsCO .
- N-Methylation : Protect the pyrazole NH with methyl iodide in DMF to avoid side reactions .
- Table 2 : Functionalization Yields Under Varying Conditions
| Reaction Type | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromine→Phenyl | PdCl | 78 | >98 |
| N-Methylation | NaH | 92 | >99 |
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
